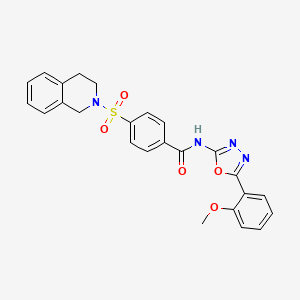
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has gained significant interest in both academic and industrial settings. The compound's unique structure, combining sulfonamide, oxadiazole, and benzamide functionalities, offers a wide range of chemical and biological activities, making it a promising candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the isoquinoline core: : The reaction begins with the formation of 3,4-dihydroisoquinoline via cyclization of an appropriate precursor.
Sulfonylation: : The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Oxadiazole formation: : The sulfonylated intermediate is reacted with an aryl hydrazine and carboxylic acid to form the oxadiazole ring.
Final coupling: : The oxadiazole derivative is then coupled with 5-(2-methoxyphenyl)benzamide under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scale. Key considerations include:
Catalyst selection: : Use of highly efficient catalysts to minimize by-products and increase yield.
Reaction conditions: : Optimization of temperature, pressure, and solvent systems to ensure scalability and reproducibility.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.
Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.
Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in dry ether.
Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.
Major Products Formed
Oxidation: : Formation of isoquinoline N-oxide.
Reduction: : Formation of reduced oxadiazole and amine derivatives.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
科学研究应用
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.
Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.
Medicine
Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.
Industry
Pesticides: : Used as a precursor for synthesizing novel pesticides.
Dyes: : Incorporated into dye formulations for improved stability and color properties.
作用机制
The compound's effects are mediated through multiple pathways:
Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.
Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
相似化合物的比较
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined functionalities of sulfonamide, oxadiazole, and benzamide groups.
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methoxy group, affecting its solubility and biological activity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isoquinolin-2(1H)-yl)sulfonyl)benzamide: : Contains a chlorophenyl instead of methoxyphenyl, leading to different chemical properties.
Overall, the presence of the methoxyphenyl group in this compound contributes to its unique physical, chemical, and biological properties, making it a compound of significant interest in various fields of research.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
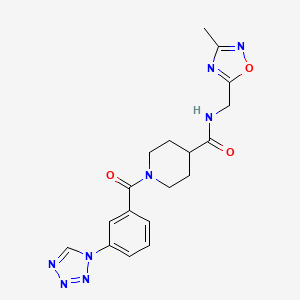
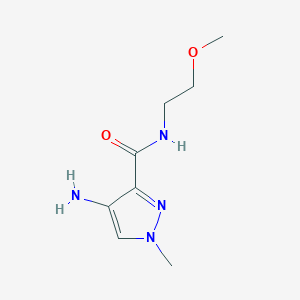
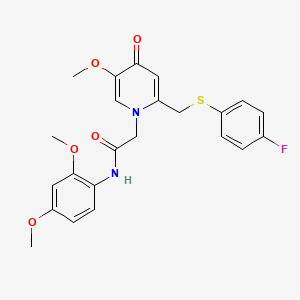
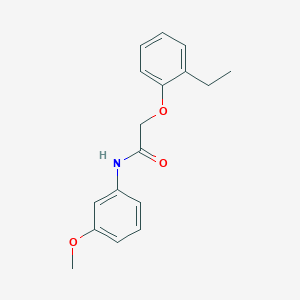
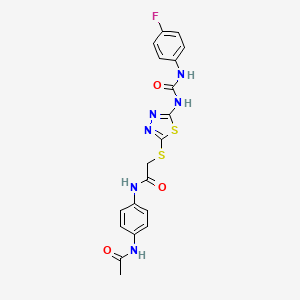
![5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
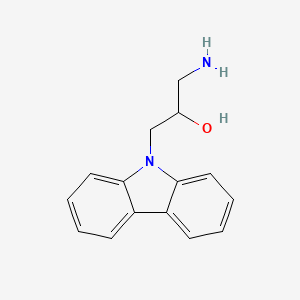
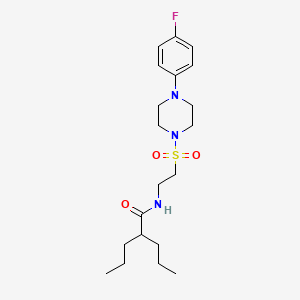
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2895384.png)
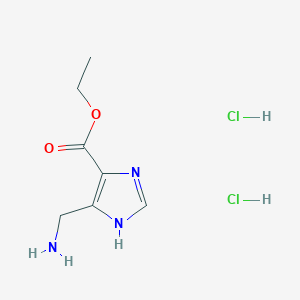
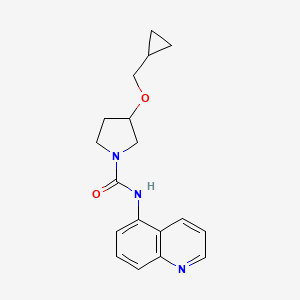
![1-(4-ethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2895390.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2895391.png)
